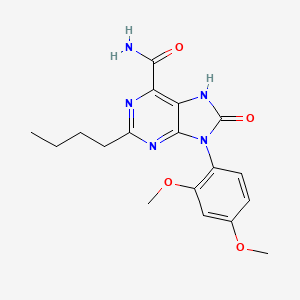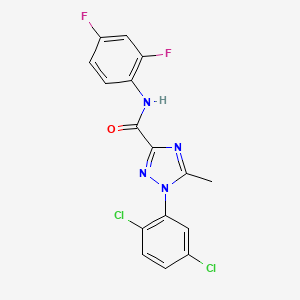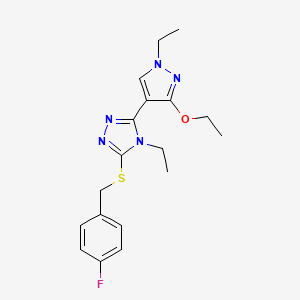
2-Bromo-6-fluoro-3-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-fluoro-3-iodopyridine is a heterocyclic organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of three different halogen atoms (bromine, fluorine, and iodine) attached to a pyridine ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine at specific positions using reagents such as N-bromosuccinimide (NBS) for bromination, Selectfluor for fluorination, and iodine monochloride for iodination. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature controls to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling, forming carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of Lewis acids like aluminum chloride.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield pyridine derivatives with various functional groups, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
2-Bromo-6-fluoro-3-iodopyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-iodopyridine depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups or participate in the formation of new bonds. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved can vary based on the structure of the target molecule and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-iodopyridine: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluoro-6-iodopyridine: Lacks the bromine atom, affecting its chemical behavior and applications.
3-Bromo-6-fluoropyridine: Lacks the iodine atom, leading to variations in its use and effectiveness.
Uniqueness
The presence of all three halogens (bromine, fluorine, and iodine) in 2-Bromo-6-fluoro-3-iodopyridine makes it unique among halogenated pyridines. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical transformations. Additionally, the compound’s distinct electronic and steric properties make it valuable in the design of novel molecules with specific functions .
Properties
IUPAC Name |
2-bromo-6-fluoro-3-iodopyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-5-3(8)1-2-4(7)9-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYNZSULNQBXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)isochroman-1-one](/img/structure/B2724429.png)

![Methyl 4-[(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzoate](/img/structure/B2724434.png)

![N-(2,4-dichlorophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2724437.png)


![2,6-dichloro-N-methyl-N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2724441.png)
![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2724442.png)
![N-(1-cyanocyclopentyl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2724443.png)



![3-cyclopentyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propanamide](/img/structure/B2724452.png)
